molecular formula C15H9BrN2O2 B2579559 8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid CAS No. 897555-46-3

8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid

Cat. No.: B2579559
CAS No.: 897555-46-3
M. Wt: 329.153
InChI Key: YIDGHQSZKRIVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 897555-46-3 . It has a molecular weight of 329.15 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

Quinoline, the core structure of this compound, has been synthesized using various protocols reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core structure, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The compound also contains a bromine atom at the 8th position and a carboxylic acid group at the 4th position of the quinoline structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 329.15 . It is a powder that is stored at room temperature .

Scientific Research Applications

Crystal Structural Insights

8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid contributes significantly to the field of crystallography and structural chemistry. A study elaborates on a closely related compound, 2-(pyridinium-2-yl)quinoline-4-carboxylic acid, highlighting its crystal structure and intricate hydrogen bonding. This derivative is noted for its potential in exploring non-covalent interactions within supermolecular chemistry, demonstrating how modifications in quinolinecarboxylic acid structures can influence molecular interactions and crystallography (Huang et al., 2010).

Material Sciences and Coordination Chemistry

The compound and its derivatives also find applications in material sciences and coordination chemistry. A study on a similar ligand, 2-(pyridin-4-yl)quinoline-4-carboxylic acid, discusses its use in forming metal complexes that exhibit unique 1D chain structures and 3D configurations. These complexes are noteworthy for their fluorescent behavior and antibacterial activities, suggesting potential applications in the development of new materials with specific functional properties (Zhang et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Properties

IUPAC Name

8-bromo-2-pyridin-3-ylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O2/c16-12-5-1-4-10-11(15(19)20)7-13(18-14(10)12)9-3-2-6-17-8-9/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDGHQSZKRIVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2C(=O)O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.